N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine
Description
Properties
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)14-15(18-8-7-17-14)22-12-5-3-9-20(11-12)16(21)13-6-4-10-23-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJVHUQXRTERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps:
Formation of the thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride.
Synthesis of the piperidine derivative: Piperidine is reacted with thiophene-2-carbonyl chloride to form 1-(thiophene-2-carbonyl)piperidine.
Formation of the pyrazine derivative: The pyrazine ring is functionalized with a dimethylamino group.
Coupling reaction: The 1-(thiophene-2-carbonyl)piperidine is coupled with the pyrazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the dimethylamino group.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act on specific molecular targets, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino group and the thiophene-carbonyl-piperidine moiety allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- OX03393 [(3-(4-(benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine)]: Shares the N,N-dimethylaminopropyloxy backbone but substitutes the thiophene-carbonyl-piperidine group with a benzothiazole-aromatic system. Exhibits modest potency in squalene synthase inhibition, suggesting benzothiazole’s role in target engagement .
- OX03387 [(E)-3-(2-fluoro-4-styrylphenoxy)-N,N-dimethylpropan-1-amine]: Replaces the piperidine-thiophene group with a styryl-substituted aromatic ring. Ortho/meta-substituted analogs (e.g., OX03394, OX03373) show complete loss of activity, emphasizing the criticality of substituent positioning .
Heterocyclic Core Modifications
- Compound 8d [N,N-dimethyl-3-{[2-(4-propoxyphenyl)quinazolin-4-yl]oxy}propan-1-amine]:
- N-Methyl Duloxetine-naphthyl-d7 [N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine]:
Piperidine/Piperazine Derivatives
Thiophene-Containing Analogs
- 3-(4-(2-[Methyl(2-pyridinyl)amino]ethoxy)phenyl)-1H-pyrazol-1-ylmethanone: Combines thiophene-carbonyl with a pyrazole-pyridine system. The pyridine’s lone pair may enhance metal coordination, differing from pyrazine’s dual nitrogen atoms .
Key Findings and Implications
- Substituent Positioning : Ortho/meta substitutions in OX03387 analogs lead to inactivity, suggesting the target compound’s piperidin-3-yloxy group is optimally positioned for target engagement .
- Heterocyclic Influence : Pyrazine’s dual nitrogen atoms may offer distinct electronic interactions compared to quinazoline or pyridine cores in analogs .
- Thiophene vs. Benzothiazole : The thiophene-carbonyl group in the target compound could provide a balance of electronic effects (sulfur’s polarizability) and steric accessibility compared to benzothiazole .
Biological Activity
N,N-dimethyl-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound notable for its unique molecular structure, which includes a pyrazine ring, a dimethylamino group, and a thiophene-carbonyl-piperidine moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 316.42 g/mol. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dimethylamino group and the thiophene-carbonyl-piperidine moiety facilitates binding to these targets, potentially modulating their activity and leading to various therapeutic effects. Preliminary studies suggest that this compound may exhibit anti-proliferative properties, making it a candidate for further investigation in cancer treatment.
Research Findings
- In vitro Studies : Preliminary research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. For example, compounds similar to this structure have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values indicating effective concentrations for inhibition .
- Molecular Interaction : The compound's unique structure allows it to engage in hydrogen bonding and π-stacking interactions with target proteins. This is crucial for its potential therapeutic applications as it can stabilize interactions within active sites of enzymes or receptors .
- Comparison with Similar Compounds : When compared to other compounds with similar structures, this compound exhibits distinct biological properties due to its combination of functional groups. This uniqueness may lead to enhanced efficacy in specific therapeutic contexts .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50 (μM) | Cell Line |
|---|---|---|---|
| Anti-proliferative | Inhibition of cell growth | 9.6 ± 0.7 | HMEC-1 (endothelial) |
| Anti-cancer | Inhibition in cancer cell lines | 41 ± 3 | HeLa (cervical cancer) |
| Enzyme inhibition | Modulation of enzyme activity | Not specified | Various |
Case Study 1: Anti-Cancer Potential
In a study focused on the anti-cancer properties of structurally related compounds, this compound was evaluated alongside other derivatives. The results indicated that modifications in the structure significantly influenced the compound's ability to inhibit proliferation in cancer cell lines, highlighting the importance of structural diversity in drug design .
Case Study 2: Enzyme Interaction Studies
Further investigations into the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways relevant to cancer progression. This interaction was characterized using molecular docking studies, which demonstrated favorable binding affinities and stabilization through hydrogen bonds and hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
